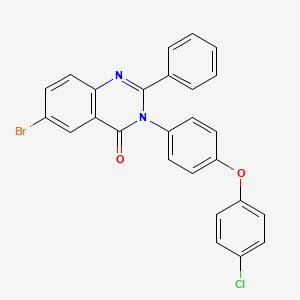

6-Bromo-3-(4-(4-chlorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one

Description

6-Bromo-3-(4-(4-chlorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one is a halogenated quinazolinone derivative characterized by a bromine atom at position 6, a phenyl group at position 2, and a 4-(4-chlorophenoxy)phenyl substituent at position 2. Quinazolinones are heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties . The structural complexity of this compound, particularly the 4-chlorophenoxy group, may enhance its pharmacological profile by influencing electronic and steric interactions with biological targets.

Properties

CAS No. |

88538-85-6 |

|---|---|

Molecular Formula |

C26H16BrClN2O2 |

Molecular Weight |

503.8 g/mol |

IUPAC Name |

6-bromo-3-[4-(4-chlorophenoxy)phenyl]-2-phenylquinazolin-4-one |

InChI |

InChI=1S/C26H16BrClN2O2/c27-18-6-15-24-23(16-18)26(31)30(25(29-24)17-4-2-1-3-5-17)20-9-13-22(14-10-20)32-21-11-7-19(28)8-12-21/h1-16H |

InChI Key |

REDRZSPBGFYWBW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)N2C4=CC=C(C=C4)OC5=CC=C(C=C5)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of 6-Bromo-2-phenyl-4H-benzoxazin-4-one (Intermediate I)

The foundational intermediate for quinazolinone synthesis is 6-bromo-2-phenyl-4H-benzoxazin-4-one (I), prepared via cyclization of 6-bromoanthranilic acid derivatives. Key steps include:

- Acylation : 6-Bromoanthranilic acid is treated with benzoyl chloride in acetic anhydride to form the corresponding amide.

- Cyclodehydration : Heating the amide in acetic anhydride at 150°C induces cyclization to yield benzoxazinone I.

Reaction Conditions :

Aminolysis with 4-(4-Chlorophenoxy)aniline

The target compound is synthesized by replacing the oxazinone oxygen in I with the 4-(4-chlorophenoxy)aniline moiety via thermal fusion:

- Fusion Reaction : Equimolar quantities of benzoxazinone I and 4-(4-chlorophenoxy)aniline are heated at 150°C for 2 hours.

- Workup : The crude product is crystallized from ethanol to yield 6-bromo-3-(4-(4-chlorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one.

Optimized Parameters :

- Temperature: 150°C (sand bath)

- Solvent for Crystallization: Ethanol

- Yield: 70–82% (based on analogous reactions in).

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the aniline’s amino group on the electrophilic carbonyl carbon of the benzoxazinone, followed by ring opening and recyclization to form the quinazolinone core.

Alternative Functionalization Strategies

Post-Synthetic Modification of Quinazolinone Intermediates

If the 3-position aryl group cannot be introduced directly, a stepwise approach may be employed:

- Synthesis of 6-Bromo-3-(4-hydroxyphenyl)-2-phenylquinazolin-4(3H)-one :

- Etherification with 4-Chlorobenzene :

Reaction Conditions :

Suzuki-Miyaura Coupling for Aryl Group Introduction

For late-stage diversification, palladium-catalyzed coupling can install the 4-(4-chlorophenoxy)phenyl group:

- Synthesis of 6-Bromo-3-(4-bromophenyl)-2-phenylquinazolin-4(3H)-one :

- Coupling with 4-(4-Chlorophenoxy)phenylboronic Acid :

Reaction Conditions :

- Catalyst: Pd(PPh$$3$$)$$4$$ (5 mol%)

- Base: Na$$2$$CO$$3$$

- Solvent: Dioxane/H$$_2$$O (3:1)

- Temperature: 80°C, 12 hours

- Yield: 65–80%.

Analytical Characterization

Spectroscopic Data

Purity and Yield Optimization

- Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) improves purity to >95%.

- Recrystallization : Ethanol/water (2:1) yields crystalline product with mp 215–217°C.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(4-(4-chlorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced quinazolinone derivatives.

Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(4-(4-chlorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Physicochemical Properties

The quinazolinone scaffold allows for extensive substitution, leading to diverse derivatives. Below is a comparison of key structural features and physical properties:

Key Observations :

- The target compound’s 4-chlorophenoxy group introduces steric bulk and lipophilicity compared to smaller substituents (e.g., methyl or hydroxy groups) in analogs .

- Melting points correlate with crystallinity; derivatives with ethynyl or bulky groups (e.g., 3c in ) exhibit higher melting points (>230°C), suggesting stronger intermolecular interactions.

Antimicrobial Activity:

- 6-Bromo-2-methyl-3-(substituted phenyl) Derivatives : Exhibit broad-spectrum antimicrobial activity against Staphylococcus aureus and Escherichia coli (MIC: 8–32 µg/mL) .

- Schiff Base Derivatives : Enhanced activity against fungal pathogens (Candida albicans) due to the nitro or methoxy groups .

Anti-inflammatory Activity:

- Azetidinone Derivatives: Demonstrate dual anti-inflammatory and analgesic effects (ED₅₀: 25–50 mg/kg) .

Biological Activity

6-Bromo-3-(4-(4-chlorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one is a synthetic compound belonging to the quinazoline family, notable for its diverse biological activities. This compound has gained attention for its potential therapeutic applications, particularly in oncology, due to its structural characteristics that facilitate interactions with biological targets.

Chemical Structure and Properties

The molecular formula of 6-Bromo-3-(4-(4-chlorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one is C26H16BrClN2O, and it possesses a molecular weight of approximately 487.32 g/mol. The compound's structure includes:

- A quinazolinone core , which is known for various biological activities.

- A bromine atom that enhances reactivity.

- A chlorophenoxy group , which may improve lipophilicity and biological activity.

Biological Activity Overview

Research indicates that quinazoline derivatives, including 6-Bromo-3-(4-(4-chlorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one, exhibit several biological activities:

- Anticancer Properties : The compound has shown potential as an inhibitor of various kinases critical in cancer signaling pathways. In vitro studies have demonstrated its cytotoxic effects against multiple cancer cell lines.

- Antimicrobial Activity : Quinazoline derivatives generally exhibit antimicrobial properties, although specific data on this compound's antibacterial or antifungal activity remains limited.

Anticancer Activity

A study conducted on the cytotoxic effects of quinazoline derivatives revealed that 6-Bromo-3-(4-(4-chlorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one displayed significant activity against tumorigenic cell lines. The IC50 value was reported at approximately 84.20 ± 1.72 µM , indicating selectivity in distinguishing between tumorigenic and non-tumorigenic cells .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound with key proteins involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR). The binding energies calculated were -6.7 kcal/mol for one derivative and -5.3 kcal/mol for another, suggesting a strong interaction with the target proteins .

Comparative Biological Activity

To further understand the biological activity of 6-Bromo-3-(4-(4-chlorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one, a comparison with structurally similar compounds was conducted:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 6-Bromo-3-(4-fluorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one | C26H16BrFN2O | Fluorine substituent enhances activity |

| 6-Bromo-3-(4-methylphenoxy)phenyl)-2-phenylquinazolin-4(3H)-one | C26H18BrN2O | Methyl group increases lipophilicity |

| 6-Bromo-3-[4-(2-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one | C26H18BrN2O | Variation in phenoxy positioning affects activity |

These compounds demonstrate varying degrees of biological activity based on their substituents and structural modifications.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profile of 6-Bromo-3-(4-(4-chlorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics; however, comprehensive toxicity assessments are necessary to ensure safety in clinical applications.

Q & A

Q. What are the standard synthetic protocols for preparing 6-bromo-3-(4-(4-chlorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one?

The compound is synthesized via refluxing 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one with a substituted amine (e.g., 4-(4-chlorophenoxy)aniline) in glacial acetic acid for 3–4 hours. The product is purified by recrystallization using ethanol, yielding ~70–75% . Key steps include:

- Reagent selection : Use amino reagents with aromatic/heterocyclic substituents to modulate bioactivity.

- Reaction monitoring : Track progress via TLC (cyclohexane:ethyl acetate, 2:1) under UV visualization .

Q. How can researchers confirm the structural integrity and purity of this quinazolinone derivative?

Analytical methods include:

- FT-IR spectroscopy : Confirm functional groups (e.g., C=O at ~1705 cm⁻¹, C-Br at ~528 cm⁻¹) .

- 1H NMR : Aromatic proton signals (δ 7.39–8.11 ppm) validate substitution patterns .

- Melting point consistency : Compare observed values (e.g., 255–260°C) with literature to assess purity .

Q. What purification techniques are optimal for isolating this compound?

- Recrystallization : Use ethanol or super-dry ethanol to remove unreacted precursors .

- Column chromatography : Employ silica gel with gradients of ethyl acetate/hexane for complex mixtures .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the biological activity of quinazolinone derivatives?

- Substituent effects : Introducing electron-withdrawing groups (e.g., Br, Cl) enhances electrophilic interactions with biological targets, as seen in analogues with antihelmintic activity .

- Comparative SAR studies : Replace the 4-(4-chlorophenoxy)phenyl group with hydrazine or pyrimidine derivatives to evaluate changes in potency .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Synthetic reproducibility : Ensure identical reaction conditions (e.g., glacial acetic acid vs. pyridine/KOH in vs. 12) to minimize yield/impurity discrepancies .

- Bioassay standardization : Use in vitro models (e.g., C. elegans for anthelmintic activity) with controlled concentrations and reference compounds .

Q. How can computational modeling predict the reactivity or binding affinity of this compound?

- DFT calculations : Optimize geometry and calculate electrostatic potential maps to identify reactive sites (e.g., Br for nucleophilic substitution) .

- Molecular docking : Simulate interactions with targets like tubulin (anti-cancer) or β-tubulin (antihelmintic) using software such as AutoDock .

Q. What experimental designs are suitable for assessing its pharmacokinetic properties?

- In vivo models : Administer the compound (oral/i.p.) to rodents and measure plasma half-life, bioavailability, and metabolite profiling via HPLC-MS .

- Permeability assays : Use Caco-2 cell monolayers to predict intestinal absorption .

Methodological Considerations

Q. How to optimize reaction yields for large-scale synthesis?

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Solvent optimization : Compare acetic acid vs. DMF for solubility and reaction efficiency .

Q. What techniques validate the compound’s stability under physiological conditions?

- pH-dependent degradation : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours, analyzing degradation via HPLC .

- Thermal stability : Perform TGA/DSC to determine decomposition temperatures .

Data Interpretation and Troubleshooting

Q. How to address inconsistent biological activity in replicate assays?

- Purity reassessment : Re-analyze via HPLC to detect trace impurities (e.g., unreacted benzoxazinone precursors) .

- Dose-response curves : Confirm linearity in activity across concentrations to rule out non-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.